(R)-Ethyl-2-Acetamido-3-(Acetylthio)propanoat

Übersicht

Beschreibung

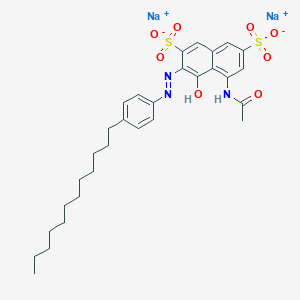

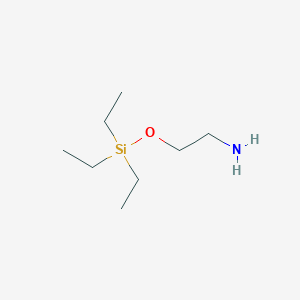

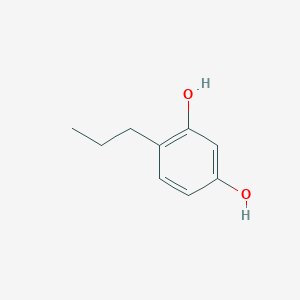

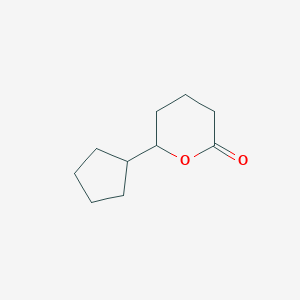

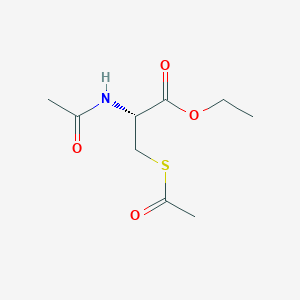

®-ethyl 2-acetamido-3-(acetylthio)propanoate is a chiral compound with the molecular formula C7H11NO4S It is a derivative of cysteine, an amino acid, and features both an acetamido group and an acetylthio group

Wissenschaftliche Forschungsanwendungen

®-ethyl 2-acetamido-3-(acetylthio)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways involving cysteine derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

Target of Action

It is known that n-acetylcysteine (nac), a related compound, acts as a precursor of cysteine and thereby, glutathione (gsh), an important antioxidant in the body .

Mode of Action

Nac, a structurally similar compound, acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, gsh replenishment, and antioxidant signaling . It is plausible that S,N-Diacetylcysteine monoethyl ester may have similar actions.

Biochemical Pathways

Nac is known to be involved in the synthesis of gsh, a thiol-containing tripeptide that plays a crucial role in maintaining the oxidation-reduction balance within the cells of the human body .

Pharmacokinetics

A related study indicates that s,n-diacetylcysteine monoethyl ester (dace) is rapidly hydrolyzed and deacetylated to n-acetylcysteine and cysteine in plasma .

Result of Action

Given its structural similarity to nac, it is plausible that it may contribute to the replenishment of gsh and thereby help in maintaining the cellular redox balance .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-acetamido-3-(acetylthio)propanoate typically involves the following steps:

Starting Material: The synthesis begins with ®-cysteine, which is commercially available.

Acetylation: The thiol group of ®-cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine.

Amidation: The amino group is then acetylated using acetic anhydride to form the acetamido group.

Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ®-ethyl 2-acetamido-3-(acetylthio)propanoate.

Industrial Production Methods

Industrial production of ®-ethyl 2-acetamido-3-(acetylthio)propanoate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the acetylation and esterification reactions.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-ethyl 2-acetamido-3-(acetylthio)propanoate undergoes various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The acetylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-acetamido-3-(acetylthio)propanoic acid: Similar structure but lacks the ethyl ester group.

N-acetylcysteine: A well-known thiol-containing compound used as a mucolytic agent and antioxidant.

Uniqueness

®-ethyl 2-acetamido-3-(acetylthio)propanoate is unique due to its combination of acetamido and acetylthio groups, along with the ethyl ester functionality

Eigenschaften

IUPAC Name |

ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVURBLPSBAOFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941317 | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-89-8 | |

| Record name | S,N-Diacetylcysteine monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does DACE increase intracellular cysteine and glutathione (GSH) levels more effectively than cysteine itself or other cysteine prodrugs?

A: DACE exhibits superior efficacy in elevating intracellular cysteine and GSH levels compared to direct cysteine administration or other prodrugs like N-acetylcysteine and oxothiazolidine carboxylic acid []. This enhanced effect stems from DACE's ability to bypass active transport mechanisms for cellular uptake, unlike cysteine. Research demonstrates that incubating peripheral blood mononuclear cells with DACE leads to higher intracellular cysteine and GSH concentrations after 24 hours compared to equivalent doses of cysteine or other prodrugs []. This suggests that DACE's structure facilitates a more efficient entry into cells, leading to a greater increase in cysteine and GSH levels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.